molecular formula C8H10N4S B027462 s-Triazolo[4,3-a]pyrazine, 5,8-dimethyl-3-(methylthio)- CAS No. 19994-81-1

s-Triazolo[4,3-a]pyrazine, 5,8-dimethyl-3-(methylthio)-

Cat. No. B027462
CAS RN: 19994-81-1
M. Wt: 194.26 g/mol
InChI Key: DHZGGRHMTNRIBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

S-Triazolo[4,3-a]pyrazine, 5,8-dimethyl-3-(methylthio)- is a compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and biochemistry. This compound is known for its unique structure and properties, which make it a promising candidate for developing new drugs and therapies.

Mechanism Of Action

The mechanism of action of s-Triazolo[4,3-a]pyrazine, 5,8-dimethyl-3-(methylthio)- is not fully understood. However, it is believed to exert its biological effects through the inhibition of various enzymes and receptors. For example, this compound has been shown to inhibit the activity of protein kinases, which play a crucial role in cell signaling and cancer progression.

Biochemical And Physiological Effects

S-Triazolo[4,3-a]pyrazine, 5,8-dimethyl-3-(methylthio)- has been found to exhibit various biochemical and physiological effects. For example, it has been shown to inhibit the growth of several types of cancer cells, including breast, lung, and colon cancer cells. Additionally, this compound has been found to exhibit potent antimicrobial and antifungal activities, making it a potential candidate for developing new antibiotics.

Advantages And Limitations For Lab Experiments

One of the advantages of s-Triazolo[4,3-a]pyrazine, 5,8-dimethyl-3-(methylthio)- is its unique structure and properties, which make it a promising candidate for developing new drugs and therapies. Additionally, this compound is relatively easy to synthesize, making it readily available for use in laboratory experiments. However, one of the limitations of this compound is its potential toxicity, which requires careful handling and safety precautions.

Future Directions

There are several future directions for research on s-Triazolo[4,3-a]pyrazine, 5,8-dimethyl-3-(methylthio)-. One area of interest is the development of new cancer therapies based on this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other fields, such as biochemistry and microbiology. Finally, more research is needed to explore the potential toxicity of this compound and to develop safer methods of handling and using it in laboratory experiments.

Synthesis Methods

The synthesis of s-Triazolo[4,3-a]pyrazine, 5,8-dimethyl-3-(methylthio)- can be achieved through several methods, including the reaction of 5,8-dimethyl-3-(methylthio)-1,2,4-triazolo[1,5-a]pyrazine with hydrazine hydrate, followed by treatment with a strong acid. Another method involves the reaction of 5,8-dimethyl-3-(methylthio)-1,2,4-triazolo[1,5-a]pyrazine with sodium azide, followed by treatment with a reducing agent.

Scientific Research Applications

S-Triazolo[4,3-a]pyrazine, 5,8-dimethyl-3-(methylthio)- has been studied extensively for its potential applications in medicinal chemistry and biochemistry. It has been found to exhibit various biological activities, including antimicrobial, antifungal, and anticancer properties. Additionally, this compound has been shown to have potential as a kinase inhibitor, making it a promising candidate for developing new cancer therapies.

properties

CAS RN

19994-81-1

Product Name

s-Triazolo[4,3-a]pyrazine, 5,8-dimethyl-3-(methylthio)-

Molecular Formula

C8H10N4S

Molecular Weight

194.26 g/mol

IUPAC Name

5,8-dimethyl-3-methylsulfanyl-[1,2,4]triazolo[4,3-a]pyrazine

InChI

InChI=1S/C8H10N4S/c1-5-4-9-6(2)7-10-11-8(13-3)12(5)7/h4H,1-3H3

InChI Key

DHZGGRHMTNRIBB-UHFFFAOYSA-N

SMILES

CC1=CN=C(C2=NN=C(N12)SC)C

Canonical SMILES

CC1=CN=C(C2=NN=C(N12)SC)C

synonyms

5,8-Dimethyl-3-(methylthio)-1,2,4-triazolo[4,3-a]pyrazine

Origin of Product

United States

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